molecular formula C10H12O4 B13674354 Ethyl 3-hydroxy-4-(hydroxymethyl)benzoate

Ethyl 3-hydroxy-4-(hydroxymethyl)benzoate

Cat. No.: B13674354
M. Wt: 196.20 g/mol
InChI Key: SIZAXVGIWMCOSD-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-(hydroxymethyl)benzoate is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid and is characterized by the presence of both hydroxyl and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-4-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-(hydroxymethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Ethyl 3-hydroxy-4-(hydroxymethyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which ethyl 3-hydroxy-4-(hydroxymethyl)benzoate exerts its effects depends on its chemical structure. The hydroxyl and ester groups can interact with various molecular targets, influencing biological pathways. For example, the compound may inhibit microbial growth by disrupting cell wall synthesis or interfering with enzyme activity.

Comparison with Similar Compounds

Ethyl 3-hydroxy-4-(hydroxymethyl)benzoate can be compared with other benzoate derivatives, such as:

    Ethyl 3-hydroxybenzoate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    Ethyl 4-hydroxybenzoate: The hydroxyl group is positioned differently, affecting its chemical behavior and uses.

    Mthis compound: The ester group is a methyl ester instead of an ethyl ester, influencing its physical and chemical properties.

The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from its analogs.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 3-hydroxy-4-(hydroxymethyl)benzoate

InChI

InChI=1S/C10H12O4/c1-2-14-10(13)7-3-4-8(6-11)9(12)5-7/h3-5,11-12H,2,6H2,1H3

InChI Key

SIZAXVGIWMCOSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)CO)O

Origin of Product

United States

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